1-{5-[(4-phenylpiperazino)methyl]-1,3-thiazol-2-yl}-1H-indole
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Overview
Description
1-{5-[(4-phenylpiperazino)methyl]-1,3-thiazol-2-yl}-1H-indole is a complex organic compound with a molecular formula of C22H22N4S. This compound features a unique structure that includes an indole ring, a thiazole ring, and a phenylpiperazine moiety. It is of interest in various fields of scientific research due to its potential biological and pharmacological activities .
Preparation Methods
The synthesis of 1-{5-[(4-phenylpiperazino)methyl]-1,3-thiazol-2-yl}-1H-indole typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. These methods often include continuous flow processes and the use of automated systems to monitor and control reaction parameters .
Chemical Reactions Analysis
1-{5-[(4-phenylpiperazino)methyl]-1,3-thiazol-2-yl}-1H-indole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
1-{5-[(4-phenylpiperazino)methyl]-1,3-thiazol-2-yl}-1H-indole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Mechanism of Action
The mechanism of action of 1-{5-[(4-phenylpiperazino)methyl]-1,3-thiazol-2-yl}-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
1-{5-[(4-phenylpiperazino)methyl]-1,3-thiazol-2-yl}-1H-indole can be compared with other similar compounds, such as:
1,2,3-Triazole: Known for its antimicrobial and antifungal activities.
1,3-Imidazole: Widely used in medicinal chemistry for its pharmacological properties.
1,3-Thiazole: A key component in many biologically active molecules.
The uniqueness of this compound lies in its combined structural features, which contribute to its diverse range of activities and applications .
Properties
IUPAC Name |
2-indol-1-yl-5-[(4-phenylpiperazin-1-yl)methyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4S/c1-2-7-19(8-3-1)25-14-12-24(13-15-25)17-20-16-23-22(27-20)26-11-10-18-6-4-5-9-21(18)26/h1-11,16H,12-15,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSWEOMFSGLUGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=C(S2)N3C=CC4=CC=CC=C43)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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